1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds, including this compound, interact with their targets to exert their biological activities .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinoline derivatives interact with various enzymes, proteins, and other biomolecules, exerting diverse biological activities . The nature of these interactions is complex and depends on the specific structure of the tetrahydroisoquinoline derivative.
Cellular Effects
Tetrahydroisoquinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tetrahydroisoquinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .
Recent advances have introduced multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines. These methods improve atom economy, selectivity, and yield of the product. For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pictet-Spengler reaction, in particular, is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound is a constrained analog of phenylalanine and is used in peptide-based drugs.
Saframycin A: An antitumor antibiotic belonging to the tetrahydroisoquinoline family.
Quinocarcin: Another antitumor antibiotic with a tetrahydroisoquinoline core.
The uniqueness of this compound lies in its specific structural features and its potential as a therapeutic agent targeting the PD-1/PD-L1 pathway .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMDHGNYXQOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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